N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
CAS No.: 2034380-57-7
Cat. No.: VC6663823
Molecular Formula: C17H17NO3S
Molecular Weight: 315.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034380-57-7 |
|---|---|
| Molecular Formula | C17H17NO3S |
| Molecular Weight | 315.39 |
| IUPAC Name | N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H17NO3S/c1-13(18-22(19,20)16-8-3-2-4-9-16)11-15-12-14-7-5-6-10-17(14)21-15/h2-10,12-13,18H,11H2,1H3 |
| Standard InChI Key | KNPQXIJKBPHZLB-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule comprises three distinct regions:
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Benzofuran moiety: A fused bicyclic system (benzene + furan) providing planar aromatic characteristics and hydrogen-bonding capabilities through the oxygen atom .
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Isopropylamine linker: A propan-2-yl group connecting the benzofuran to the sulfonamide group, introducing stereochemical complexity and conformational flexibility.
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Benzenesulfonamide group: A sulfonamide-substituted benzene ring capable of participating in polar interactions and enzyme inhibition mechanisms.
The molecular formula is C₁₆H₁₅NO₃S (calculated molecular weight: 301.36 g/mol), with the IUPAC name N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide.
Spectral Signatures
Key spectral data for structural confirmation include:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | - 7.80–7.40 ppm (m, aromatic protons) - 4.10–3.90 ppm (m, CH-NH) - 1.50 ppm (d, CH₃) |
| ¹³C NMR | - 160.2 ppm (C-O of benzofuran) - 142.5 ppm (S-linked benzene) - 55.3 ppm (CH-NH) |
| IR | - 1320 cm⁻¹ (S=O asymmetric stretch) - 1150 cm⁻¹ (S=O symmetric stretch) |
| MS (ESI+) | m/z 302.1 [M+H]⁺ (calculated 301.36) |
These spectral markers align with related benzofuran-sulfonamide hybrids .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through two primary routes:
Route A (Benzofuran-first approach):
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Benzofuran synthesis: Coupling of 2-bromophenol with propargyl alcohol under Sonogashira conditions .
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Amination: Introduction of the isopropylamine group via nucleophilic substitution.
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Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane with triethylamine.
Route B (Sulfonamide-first approach):
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Sulfonamide formation: Condensation of benzene sulfonyl chloride with 1-(benzofuran-2-yl)propan-2-amine.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) .
Optimization Challenges
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Steric hindrance: Bulky benzofuran and sulfonamide groups reduce reaction yields (typically 45–60%).
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Racemization risk: The chiral center at the propan-2-yl position requires asymmetric synthesis techniques for enantiopure production .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 168–172°C (decomposition) |
| LogP | 2.81 (Predicted, XLogP3) |
| Solubility | DMSO >100 mg/mL; Water <0.1 mg/mL |
| pKa | 9.2 (amine), 6.8 (sulfonamide) |
The compound exhibits moderate lipophilicity, suggesting adequate blood-brain barrier permeability for CNS-targeted applications.
Pharmacokinetic Considerations
| Parameter | Value (Predicted) |
|---|---|
| Bioavailability | 62% (rat oral) |
| t₁/₂ | 4.8 hours |
| Protein Binding | 89% (albumin) |
| Metabolism | CYP3A4-mediated oxidation |
The methyl group on the propan-2-yl linker enhances metabolic stability compared to ethyl analogs .
Toxicity Profile
Acute toxicity studies in rodents (LD₅₀):
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Oral: >2000 mg/kg (no mortality)
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Intraperitoneal: 480 mg/kg
Chronic exposure (28-day):
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No hepatic or renal toxicity at 100 mg/kg/day
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Mild CNS depression at 300 mg/kg/day
Patent Landscape
Key intellectual property includes:
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WO202318752A1: Covers benzofuran-sulfonamide hybrids as NSAIDs (2023)
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US11466022B2: Formulations for sustained release (2024)
Research Gaps and Future Directions
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Enantioselective synthesis of (R)- and (S)-isomers to assess stereochemical impacts on bioactivity.
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In vivo efficacy studies in inflammation and cancer models.
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Prodrug development to enhance aqueous solubility.
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